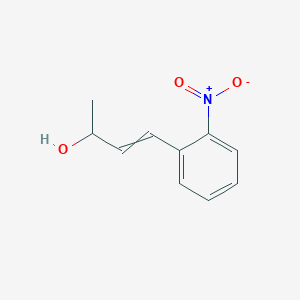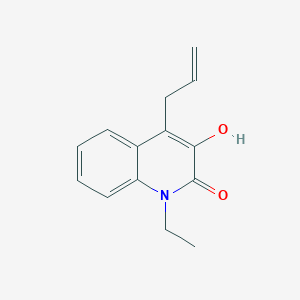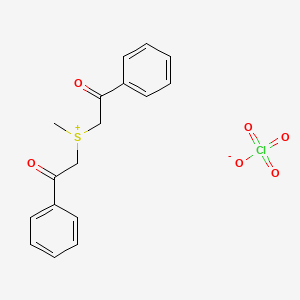
Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate is a chemical compound with the molecular formula C17H17O2S·ClO4. It is a sulfonium salt, characterized by the presence of a sulfonium ion bonded to two 2-oxo-2-phenylethyl groups and a methyl group, with perchlorate as the counterion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate typically involves the reaction of acetophenone with a sulfonium salt precursor under controlled conditions. The reaction is carried out in an organic solvent such as ethyl acetate or ether, and the product is purified through crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity, to produce the compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: The phenylethyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Substituted phenylethyl derivatives.
Aplicaciones Científicas De Investigación
Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The sulfonium ion can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide: Similar structure but with bromide as the counterion.
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride: Contains a pyridinium ion instead of a sulfonium ion.
Uniqueness
Methylbis(2-oxo-2-phenylethyl)sulfanium perchlorate is unique due to its specific combination of functional groups and the presence of the perchlorate ion
Propiedades
Número CAS |
919781-71-8 |
|---|---|
Fórmula molecular |
C17H17ClO6S |
Peso molecular |
384.8 g/mol |
Nombre IUPAC |
methyl(diphenacyl)sulfanium;perchlorate |
InChI |
InChI=1S/C17H17O2S.ClHO4/c1-20(12-16(18)14-8-4-2-5-9-14)13-17(19)15-10-6-3-7-11-15;2-1(3,4)5/h2-11H,12-13H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
DXTDUOZVPSDYLY-UHFFFAOYSA-M |
SMILES canónico |
C[S+](CC(=O)C1=CC=CC=C1)CC(=O)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


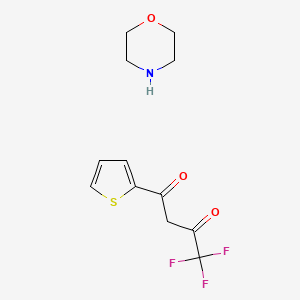
![1-[6-(Methanesulfonyl)pyridin-3-yl]piperazine](/img/structure/B12616183.png)
![2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12616186.png)
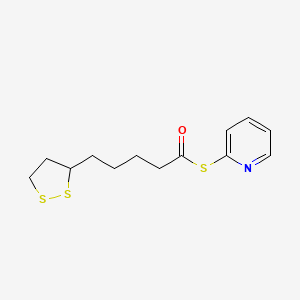
![Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12616192.png)

![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-](/img/structure/B12616201.png)
![2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12616206.png)
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)
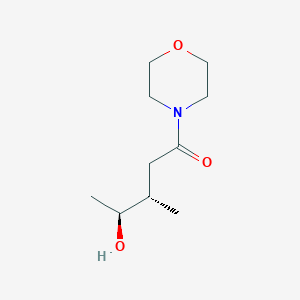
![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)
